3-Pyrrolidinol, 1-(3,4-dimethylphenyl)-
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Overview
Description
3-Pyrrolidinol, 1-(3,4-dimethylphenyl)- is an organic compound with the molecular formula C12H17NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a hydroxyl group at the third position and a 3,4-dimethylphenyl substituent at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinol, 1-(3,4-dimethylphenyl)- can be achieved through several methods. One common approach involves the hydroxylation of 1-benzoylpyrrolidine using microbial or enzymatic processes. For instance, Aspergillus sp. has been used to hydroxylate 1-benzoylpyrrolidine, yielding (S)-1-benzoyl-3-pyrrolidinol with moderate enantiomeric excess . This intermediate can then be further transformed into the desired product through subsequent chemical reactions.
Industrial Production Methods
Industrial production of 3-Pyrrolidinol, 1-(3,4-dimethylphenyl)- typically involves multi-step synthetic processes starting from readily available precursors. The use of stereoselective enzymatic esterification has been explored to improve the optical purity of the final product . This method leverages the specificity of enzymes to selectively esterify one enantiomer over the other, resulting in a higher enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinol, 1-(3,4-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halides or alkyl derivatives.
Scientific Research Applications
3-Pyrrolidinol, 1-(3,4-dimethylphenyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinol, 1-(3,4-dimethylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the 3,4-dimethylphenyl substituent play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypyrrolidine: Lacks the 3,4-dimethylphenyl substituent, making it less sterically hindered.
1-Methyl-3-pyrrolidinol: Features a methyl group instead of the 3,4-dimethylphenyl group, resulting in different chemical properties and reactivity.
Uniqueness
3-Pyrrolidinol, 1-(3,4-dimethylphenyl)- is unique due to the presence of the 3,4-dimethylphenyl group, which imparts distinct steric and electronic effects. This makes it a valuable intermediate in the synthesis of chiral compounds and pharmaceuticals, offering advantages in terms of selectivity and reactivity compared to its simpler analogs.
Properties
CAS No. |
1307237-22-4 |
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Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-9-3-4-11(7-10(9)2)13-6-5-12(14)8-13/h3-4,7,12,14H,5-6,8H2,1-2H3 |
InChI Key |
CVCSPAUPHYZFMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCC(C2)O)C |
Origin of Product |
United States |
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